molecular formula C12H10N2O2 B2610689 1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one CAS No. 866156-98-1

1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one

Cat. No.: B2610689
CAS No.: 866156-98-1
M. Wt: 214.224
InChI Key: GSBXSXPYOVTBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Pyrazin-2-yloxy)phenyl]ethan-1-one (CAS 122399-89-7) is a high-purity chemical compound featuring a benzene core linked to a pyrazine ring via an ether bond, with an acetyl substituent. With the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol, this heterocyclic scaffold serves as a versatile building block in medicinal chemistry and drug discovery . Heterocyclic compounds like this are of profound research interest as they are found in over 85% of all FDA-approved pharmaceuticals, often contributing to enhanced biological activity and physical properties . Pyrazine derivatives, in particular, are extensively investigated for their potential in developing novel therapeutic agents. They have demonstrated significant promise in anticancer research, showing cytotoxic effects against various cancer cell lines, including A549 lung cancer cells . Furthermore, structurally related pyrazine compounds are explored as antagonists for specific receptors and exhibit remarkable antimicrobial activity against a range of pathogenic microorganisms . This compound is intended for research applications such as the synthesis and discovery of new bioactive molecules, serving as a key intermediate in organic and medicinal chemistry efforts. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-pyrazin-2-yloxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-9(15)10-2-4-11(5-3-10)16-12-8-13-6-7-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBXSXPYOVTBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxyacetophenone with pyrazine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic attack, forming secondary alcohols or extended carbon chains.

Reagent Conditions Product Mechanistic Notes Source
Grignard reagentsAnhydrous ether, 0–25°CTertiary alcohol derivativesAttack at carbonyl carbon
Sodium borohydrideMethanol, RT1-[4-(Pyrazin-2-yloxy)phenyl]ethanolSelective reduction of ketone
Organolithium compoundsTHF, −78°CAlkylated intermediatesFormation of C–C bonds

Acylation and Electrophilic Substitution

The electron-deficient pyrazine ring directs electrophilic substitution, while the ethanone participates in acylation.

Reaction Type Reagent/Catalyst Position Modified Key Product Source
Friedel-Crafts acylationAcetyl chloride, AlCl₃Para to pyrazine-etherDiacetylated derivatives
NitrationHNO₃/H₂SO₄, 50°CPyrazine C-3 or C-5Nitro-substituted analogs
SulfonationFuming H₂SO₄, 100°CPyrazine ringSulfonic acid derivatives

Oxidation and Reduction Pathways

Controlled oxidation/reduction modifies functional groups without disrupting the pyrazine-ether linkage.

Table 3.1: Oxidation Reactions

Oxidizing Agent Conditions Product Yield Source
KMnO₄ (acidic)H₂SO₄, 80°C4-(Pyrazin-2-yloxy)benzoic acid72%
CrO₃/H₂OAcetone, RTα-Keto acid intermediate

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one exhibit significant anticancer properties. For instance, derivatives of pyrazine have been shown to inhibit various kinases involved in cancer progression, including c-KIT, which is critical in gastrointestinal stromal tumors (GIST) treatment . The ability of this compound to target specific mutations makes it a valuable candidate for developing targeted therapies.

Antimicrobial Properties

Research also highlights the antimicrobial potential of pyrazine derivatives. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting cellular processes or inhibiting essential enzymes in microbial cells, thus providing a pathway for developing new antibiotics or antifungal agents .

Neuropharmacology

In neuropharmacology, compounds like this compound have been investigated for their effects on neurotransmitter systems. Some studies suggest that such compounds can modulate GABA receptors or influence ion channel activity, which could lead to therapeutic applications in treating neurological disorders .

Fungicidal Activity

In agricultural research, the derivative’s potential as a fungicide has been explored. Studies indicate that certain pyrazine derivatives can effectively combat fungal pathogens affecting crops. These compounds are being developed to enhance crop protection strategies while minimizing environmental impact compared to traditional fungicides .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of pyrazine derivatives on cancer cell lines. The results indicated that specific modifications to the pyrazine structure significantly enhanced cytotoxicity against GIST cells. The study concluded that further exploration into the structure-activity relationship could lead to more potent anticancer agents.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of various pyrazine derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings revealed that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to existing antibiotics, suggesting their potential as alternative treatments for bacterial infections.

Mechanism of Action

The mechanism of action of 1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The pyrazine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing substituent effects, synthesis, and biological activities:

Compound Name Substituents Synthesis Route Biological Activity Key References
1-[4-(Pyrazin-2-yloxy)phenyl]ethan-1-one Pyrazin-2-yloxy (ether linkage) Not explicitly described; likely via Ullmann coupling or nucleophilic substitution Hypothesized kinase inhibition or antimicrobial activity (based on structural analogs)
1-(4-(Piperidin-1-yl)phenyl)ethan-1-one Piperidine (cyclic amine) Reflux with DMF-DMA under solvent-free conditions Intermediate for anti-ulcer enaminones (e.g., compound III in dihydropyrimidinone derivatives)
1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one 4-Methylpiperazine Condensation with 4-methylpiperazine Dual MAO-B/AChE inhibition; potential for neurodegenerative disease therapy
1-(4-(Benzyloxy)phenyl)ethan-1-one Benzyloxy (ether linkage) Friedel-Crafts acylation or alkylation Precursor to marine natural products (e.g., guanidine alkaloid 218)
1-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one Piperazine-benzophenone conjugate Multi-step alkylation and coupling Dual histamine H3 receptor antagonism and antioxidant activity
1-(3-Amino-4-(4-(tert-butyl)phenyl)furopyridin-2-yl)ethan-1-one Furopyridine with tert-butyl Cyclocondensation and functionalization Fluorescent properties; antimicrobial and antioxidant activities

Structural and Electronic Comparisons

  • Pyrazine vs. Piperidine/Piperazine: The pyrazin-2-yloxy group introduces two nitrogen atoms in a six-membered aromatic ring, conferring stronger electron-withdrawing effects compared to piperidine (saturated amine) or piperazine (two nitrogen atoms in a saturated ring).
  • Ether Linkages : The pyrazin-2-yloxy ether differs from benzyloxy or alkyloxy substituents in steric bulk and hydrogen-bonding capacity, which may influence target binding selectivity. For example, benzyloxy derivatives are precursors to marine natural products, whereas pyrazine-containing analogs may favor kinase interactions .

Physicochemical and Pharmacokinetic Considerations

  • For instance, 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one has a logP of ~2.1, whereas the pyrazine analog may trend lower .
  • Metabolic Stability : Piperazine and pyrazine moieties may undergo N-oxidation or ring cleavage, whereas benzyloxy groups are prone to oxidative debenzylation. These differences impact metabolic half-life .

Biological Activity

1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C11H10N2O2\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act through modulation of enzyme activity, receptor binding, and interference with cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazinone derivatives, suggesting that this compound may exhibit similar effects. For instance, certain derivatives have shown significant activity against Escherichia coli and Pseudomonas aeruginosa, two common bacterial pathogens.

CompoundTarget PathogenInhibition (%)
1E. coli94.5
2P. aeruginosa67.3

This table summarizes the inhibition percentages observed in various studies, indicating a promising antimicrobial potential for related compounds .

Antiparasitic Activity

The compound's structural analogs have also been evaluated for antiparasitic activity. A notable study demonstrated that certain derivatives could inhibit the growth of Leishmania donovani, a significant cause of leishmaniasis. The findings suggest that modifications to the pyrazinone scaffold enhance efficacy against parasitic infections .

Case Study 1: Efficacy Against Bacterial Infections

In a controlled experiment, derivatives of pyrazinones were tested for their ability to inhibit bacterial growth. The results indicated that modifications at specific positions on the phenyl ring significantly enhanced antibacterial activity. For example, a derivative with a chlorine substituent exhibited up to 50% greater inhibition compared to its unsubstituted counterpart .

Case Study 2: Antiparasitic Properties

A separate study focused on the compound's effects on T. brucei and T. cruzi. The results showed that specific structural features contributed to increased potency against these parasites, highlighting the importance of structure-activity relationships (SAR) in drug design .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazinone core and phenyl substituents have been shown to significantly affect both antimicrobial and antiparasitic activities.

ModificationEffect on Activity
Chlorine SubstituentIncreased antibacterial potency
Hydroxyl GroupEnhanced solubility
Methyl GroupImproved receptor binding

This table summarizes how various modifications can influence the biological efficacy of related compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[4-(pyrazin-2-yloxy)phenyl]ethan-1-one?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example:

  • Step 1 : React 4-hydroxyacetophenone with 2-chloropyrazine under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the pyrazin-2-yloxy group.
  • Step 2 : Optimize reaction time (typically 12–24 hours) and temperature (80–100°C) to enhance yield .
  • Alternative : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C) while maintaining regioselectivity .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify key signals: the acetyl group (δ ~2.6 ppm for CH₃, δ ~200 ppm for carbonyl C), pyrazine ring protons (δ ~8.3–8.9 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .
  • FT-IR : Confirm carbonyl stretch at ~1680–1700 cm⁻¹ and pyrazine C=N stretches at ~1550–1600 cm⁻¹ .
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:2) to separate by polarity.
  • Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals.
  • HPLC : For analytical purity assessment, employ a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in pyrazine coupling?

  • Methodological Answer :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or CuI for Ullmann-type couplings .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene; DMF often enhances nucleophilicity .
  • Additives : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity. Monitor progress via TLC or in situ FT-IR .

Q. What strategies resolve conflicting bioactivity data in enzymatic assays?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC₅₀ determinations across multiple concentrations (e.g., 0.1–100 µM) to validate potency .
  • Metabolite Interference : Use LC-MS to rule out degradation products in assay media.
  • Enzyme Source Variability : Compare results across recombinant vs. tissue-extracted enzymes to identify batch effects .

Q. How can computational methods predict regioselectivity in derivatization reactions?

  • Methodological Answer :

  • DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrazine ring.
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states using software like Gaussian or ORCA .
  • Docking Studies : Map binding interactions with target proteins (e.g., kinases) to prioritize functional group modifications .

Q. What techniques characterize crystallographic disorder in X-ray structures of this compound?

  • Methodological Answer :

  • SHELXL Refinement : Use the TWIN/BASF commands to model disorder in the pyrazine ring or acetophenone moiety .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) contributing to packing instability.
  • Temperature-Dependent Crystallography : Collect data at 100–300 K to assess thermal motion effects .

Data Contradiction and Validation

Q. How to address discrepancies in NMR vs. XRD bond length measurements?

  • Methodological Answer :

  • Dynamic Effects : NMR reflects time-averaged structures, while XRD provides static snapshots. Use VT-NMR to probe conformational flexibility .
  • DFT Benchmarking : Compare computed bond lengths (B3LYP/6-311+G(d,p)) with experimental data to identify systematic errors .

Q. Why do solubility measurements vary across studies?

  • Methodological Answer :

  • pH Dependence : Measure solubility in buffered solutions (pH 2–12) to account for protonation of the pyrazine nitrogen.
  • Co-solvent Effects : Use Hansen solubility parameters to select optimal solvents (e.g., DMSO for polar aprotic conditions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.